MPI-0479605 is a potent and selective small molecule inhibitor of the mitotic kinase Monopolar Spindle 1 (Mps1), also known as TTK. [, , ] This kinase plays a crucial role in cell division, specifically in ensuring the correct attachment of chromosomes to the mitotic spindle and maintaining the spindle assembly checkpoint (SAC). [, , , ] MPI-0479605 exhibits anti-tumor activity in pre-clinical models and is being investigated for its potential as a novel cancer therapeutic. [, ]
MPI-0479605 is a potent and selective inhibitor of the mitotic kinase Mps1, which plays a critical role in the spindle assembly checkpoint during mitosis. This compound has gained attention for its potential as an anticancer therapeutic due to its ability to induce aneuploidy and cell death in various tumor cell lines. Its mechanism involves competitive inhibition of adenosine triphosphate binding to Mps1, disrupting normal chromosomal alignment and segregation during cell division.
MPI-0479605 was identified through compound screening and subsequent medicinal chemistry optimization. It is classified as an ATP-competitive inhibitor specifically targeting the dual specificity protein kinase Mps1, which is essential for proper chromosome attachment to the mitotic spindle. The compound has been shown to exhibit significant cytotoxicity across a broad range of tumor cell lines and has demonstrated antitumor activity in xenograft models involving human tumors .
The synthesis of MPI-0479605 involves multiple steps that focus on constructing its core structure and introducing various functional groups. The key steps in the synthesis include:
The molecular structure of MPI-0479605 is characterized by its distinct arrangement of atoms that facilitates its interaction with Mps1. While specific structural data such as molecular formula or 3D conformation are not detailed in the sources, it is noted that MPI-0479605 shares structural similarities with other known Mps1 inhibitors like reversine but lacks activity against Aurora kinases .
MPI-0479605 undergoes several types of chemical reactions that are crucial for its synthesis and functionality:
The mechanism by which MPI-0479605 exerts its effects primarily involves:
While specific physical properties such as melting point or solubility were not detailed in the sources, MPI-0479605 is noted for having favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential therapeutic applications.
MPI-0479605 holds significant promise in cancer research due to its ability to induce cell death in cancerous cells by targeting Mps1. Its applications include:
MPI-0479605 (CAS 1246529-32-7) is a potent and selective adenosine triphosphate (ATP)-competitive small-molecule inhibitor targeting the mitotic kinase Monopolar Spindle 1 (Mps1), also known as TTK. It exhibits an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 1.8 nM against Mps1 kinase, with >40-fold selectivity over 120 other kinases, including structurally related kinases like PLK4 (IC₅₀ = 3.3 µM) and Aurora B [1] [3] [8]. Structurally, it features a 2,6-disubstituted purine scaffold that binds the hinge region of Mps1’s catalytic domain, facilitating hydrophobic interactions with residues such as Pro673 [10]. This high specificity minimizes off-target effects, making it a valuable tool for probing Mps1-dependent cellular processes. In biochemical assays, MPI-0479605 potently suppresses Mps1 autophosphorylation and kinetochore localization of phospho-KNL1, disrupting essential mitotic functions even at nanomolar concentrations [1] [5].
Table 1: Biochemical and Pharmacological Profile of MPI-0479605
Property | Value | Measurement Context |
---|---|---|
Mps1 IC₅₀ | 1.8 nM | In vitro kinase assay |
Selectivity (Fold) | >40 (vs. 120 kinases) | Kinase panel screening |
Cellular GI₅₀ Range | 30–100 nM | Tumor cell line panel |
Key Structural Motif | 2,6-disubstituted purine | X-ray crystallography |
Solubility | 62 mg/mL (DMSO) | Formulation studies |
Mps1/TTK is a dual-specificity serine/threonine-tyrosine kinase orchestrating critical mitotic processes:
The therapeutic rationale for Mps1 inhibition centers on exploiting chromosomal instability (CIN) in cancer cells:
Table 2: Cellular Effects of MPI-0479605 in Preclinical Models
Effect | Mechanism | Experimental Evidence |
---|---|---|
SAC Abrogation | Loss of phospho-KNL1 at kinetochores | Immunofluorescence in nocodazole-treated cells |
Mitotic Defects | Chromosome misalignment, micronuclei formation | Live imaging of H2B-YFP-labeled cells |
Growth Arrest | DNA synthesis inhibition, p21 induction | Flow cytometry, Western blotting |
Cell Death Pathways | Apoptosis (caspase activation) or mitotic catastrophe | Caspase-3 assays, morphological analysis |
In Vivo Tumor Inhibition | 49–74% TGI (HCT-116 xenografts) | Mouse models (30 mg/kg daily; 150 mg/kg Q4D) |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1